1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Catalog No.
S668205
CAS No.
107866-54-6
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

CAS Number

107866-54-6

Product Name

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

IUPAC Name

1-(triazolo[4,5-b]pyridin-1-yl)ethanone

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3

InChI Key

SDYATKOQVBKTLQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

Canonical SMILES

CC(=O)N1C2=C(N=CC=C2)N=N1

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a heterocyclic molecule containing a triazole ring fused with a pyridine ring and an acetyl group attached to the N1 position of the triazole ring (see Molecular Structure Analysis). While its natural origin is not well documented, it has gained interest in scientific research due to its potential applications in medicinal chemistry [].


Molecular Structure Analysis

The key feature of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is the fused heterocyclic ring system. The triazole ring consists of three nitrogen atoms and three carbon atoms, while the pyridine ring contains two nitrogen atoms and five carbon atoms. The acetyl group (CH3CO-) is attached to the first nitrogen atom (N1) of the triazole ring. This structure suggests potential for various bonding interactions and functional group reactivity, making it an interesting molecule for further exploration [].


Chemical Reactions Analysis

Synthesis of 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine can be achieved through different routes. One reported method involves the reaction of 2,3-diaminopyridine with various precursors, depending on the desired substitution at the N1 position [].

  • Drug Discovery

    Triazolopyridine derivatives have been investigated for their potential as therapeutic agents due to their diverse biological activities. For instance, some studies have explored their potential as anticonvulsant agents [], while others have examined their role in inhibiting enzymes like cyclooxygenase (COX) [].

  • Material Science

    Triazolopyridine-based materials have been explored for their potential applications in areas like organic light-emitting diodes (OLEDs) [] and photovoltaics []. The unique properties of these materials, such as their thermal stability and electronic characteristics, make them attractive candidates for further development.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine

Dates

Modify: 2023-08-15

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